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molecular formula C8H10O<br>(CH3)2C6H3OH<br>C8H10O B130000 2,3-Dimethylphenol CAS No. 526-75-0

2,3-Dimethylphenol

Cat. No. B130000
M. Wt: 122.16 g/mol
InChI Key: QWBBPBRQALCEIZ-UHFFFAOYSA-N
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Patent
US04018824

Procedure details

To a mixture of 6.5 parts of 1-(tert.-butyl)-3-azetidinol and 6.7 parts of 2,3-xylenol 0.2 part of potassium hydroxide was added, and the mixture was heated at 155° C. for 20 hours. The reaction mixture was cooled and then dissolved in 100 parts of ether. The solution was washed three times with 50 parts of 2N-sodium hydroxide aqueous solution and extracted three times with 2N-hydrochloric acid aqueous solution. The extract was washed with 50 parts of ether and was made alkaline by adding 2N-sodium hydroxide solution gradually thereto. Then, the ether extraction was conducted three times and the extract was condensed and allowed to stand in a cool place. As a result crystals were formed, which were recrystallized twice from ether to yield 8.3 parts of 1-(2',3'-dimethylphenyloxy)-3-(tert.-butylamino)-2-propanol having a melting point of 57° C. Results of infra-red spectrum analysis and ultraviolet ray absorption analysis of the product are as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH2:8][CH:7]([OH:9])[CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[C:10]1([OH:18])[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[C:11]=1[CH3:17].[OH-].[K+]>CCOCC>[CH3:17][C:11]1[C:12]([CH3:16])=[CH:13][CH:14]=[CH:15][C:10]=1[O:18][CH2:6][CH:7]([OH:9])[CH2:8][NH:5][C:1]([CH3:2])([CH3:3])[CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N1CC(C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=CC=C1)C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
The solution was washed three times with 50 parts of 2N-sodium hydroxide aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 2N-hydrochloric acid aqueous solution
WASH
Type
WASH
Details
The extract was washed with 50 parts of ether
ADDITION
Type
ADDITION
Details
by adding 2N-sodium hydroxide solution gradually
EXTRACTION
Type
EXTRACTION
Details
Then, the ether extraction
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
As a result crystals were formed
CUSTOM
Type
CUSTOM
Details
which were recrystallized twice from ether

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1C)OCC(CNC(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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